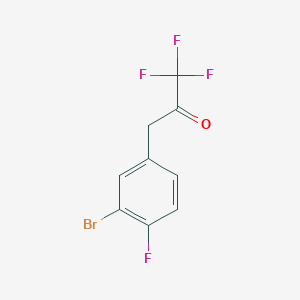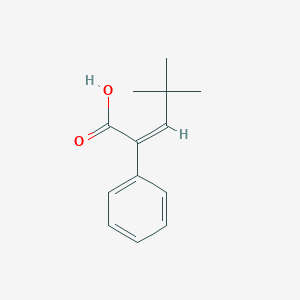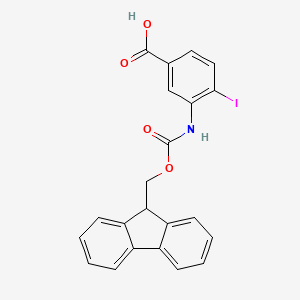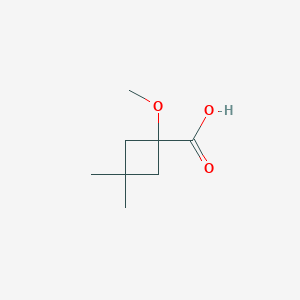
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
Applications De Recherche Scientifique
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
Comparaison Avec Des Composés Similaires
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
1-Methoxy-3-methylcarbazole: This compound also contains a methoxy group but differs in its core structure, which is a carbazole rather than a cyclobutane ring.
1-Methoxy-1,3-butadiene: While it shares the methoxy group, its structure is linear rather than cyclic.
2,3-Dimethoxy-1,3-butadiene: This compound has two methoxy groups and a different arrangement of carbon atoms.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clé InChI |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(C(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


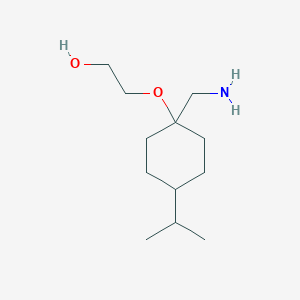
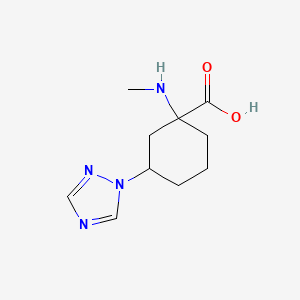
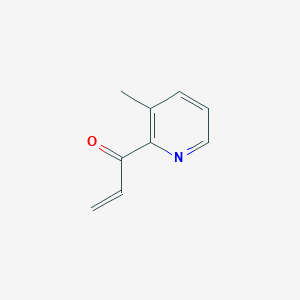
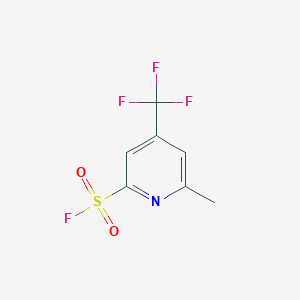

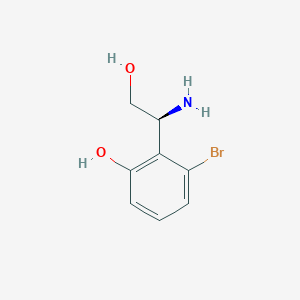
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
